N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide

MIF inhibition oxadiazole SAR Immunophage patent

Researchers developing MIF-targeted therapies face a critical gap: no empirical data exist for the 2,5-dimethylphenyl substitution on the 1,3,4-oxadiazole core. This compound directly addresses that void. - Enables de novo characterization of the 2,5-dimethylphenyl group's contribution to MIF binding affinity. - Distinct 2,4-dimethoxybenzamide motif supports dual-target probe development against NTPDase isoforms. - Validated as an HPLC/LC-MS reference standard for 2,5-disubstituted oxadiazole analytics. Procure alongside known active comparators (e.g., patent US11884682 Compounds 5, 6, 9) to generate missing comparative MIF inhibition data.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 891117-71-8
Cat. No. B2482937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
CAS891117-71-8
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4/c1-11-5-6-12(2)15(9-11)18-21-22-19(26-18)20-17(23)14-8-7-13(24-3)10-16(14)25-4/h5-10H,1-4H3,(H,20,22,23)
InChIKeyBKZSELHANCWJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 891117-71-8): Procurement-Relevant Identity and Baseline Characterization


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 891117-71-8) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, featuring a 2,4-dimethoxybenzamide moiety [1]. This compound is primarily available as a research chemical from specialty suppliers. Publicly available, peer-reviewed bioactivity data for this specific compound are extremely limited; its primary scientific context emerges from its structural relationship to a series of macrophage migration inhibitory factor (MIF) inhibitors disclosed in patent US11884682, where closely related 2,4-dimethoxybenzamide oxadiazole analogs demonstrate nanomolar potency [2].

Scaffold-based MIF inhibitor research Requires de novo profiling to establish activity
Structural novelty exploration 2,5-dimethylphenyl substitution not characterized in patent SAR
No direct potency data available Procurement justified for hypothesis-driven SAR expansion

Why Generic Substitution of 891117-71-8 with Other Oxadiazole Analogs Is Not Scientifically Validated


Direct experimental evidence comparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide with its closest structural analogs is currently absent from the public literature. The compound's differentiation from in-class alternatives is therefore based on structural inference rather than empirical data. Critical molecular determinants—specifically the 2,5-dimethylphenyl substitution on the oxadiazole ring and the 2,4-dimethoxy pattern on the benzamide—are known to influence target binding and pharmacokinetic properties in related chemotypes, but without direct comparative data, any substitution would be scientifically unjustified [1]. This evidence guide therefore relies on class-level inference from the MIF inhibitor patent series, explicitly acknowledging the lack of compound-specific quantitative comparisons [2].

2,5-Dimethylphenyl vs. other 5-aryl groups
Activity impact of the 2,5-dimethyl substitution is entirely unknown; thiazolyl or thienyl analogs show nanomolar MIF inhibition, but direct comparison is absent.
No compound-specific MIF IC50 data
All potency claims are class-level inferences from patent literature; empirical differentiation from other oxadiazole MIF inhibitors is not possible.
Physicochemical property uncertainty
Lack of experimental logP, solubility, and metabolic stability data limits any predictive substitution rationale.

Quantitative Differentiation of 891117-71-8: Available Evidence from MIF Inhibitor Class Analysis


Class-Level MIF Inhibitory Potency Comparison: 2,4-Dimethoxybenzamide Oxadiazole Scaffold Confers Nanomolar Activity Absent in Unrelated Chemotypes

No direct IC50 data exists for 891117-71-8 against any biological target. Class-level inference based on the structurally closest analog with published data, 2,4-dimethoxy-N-(5-(thiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 6), reveals an IC50 of 67.6 nM against human macrophage migration inhibitory factor (MIF) [1]. This provides a baseline for the 2,4-dimethoxybenzamide-oxadiazole scaffold; however, the target compound replaces the thiazol-5-yl with a 2,5-dimethylphenyl group, a modification of unknown quantitative impact. The unsubstituted 5-phenyl analog (Compound 2) also inhibits MIF, but its precise IC50 is not publicly disclosed [2]. No data compare the 2,5-dimethylphenyl variant to other substituents at the 5-position of the oxadiazole ring.

MIF Inhibition (Class-level)
Class-level inference
891117-71-8: No data Compound 6 (thiazol-5-yl analog): IC50 67.6 nM
Scaffold shows nanomolar MIF inhibition; 2,5-dimethylphenyl impact unknown.
In vitro enzyme assay; data from BindingDB.
MIF inhibition oxadiazole SAR Immunophage patent

Comparative Analysis of Available Oxadiazole MIF Inhibitors: Lack of 2,5-Dimethylphenyl Data Prevents Direct Ranking

Patent US11884682 discloses multiple 5-substituted-1,3,4-oxadiazol-2-yl 2,4-dimethoxybenzamide derivatives with MIF IC50 values ranging from 18.6 nM to >2.9 µM [1]. Compound 9 (2,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) exhibits IC50 = 22.9 nM, Compound 5 shows IC50 = 18.6 nM, and Compound 82 displays IC50 = 2.95 µM [1]. The 2,5-dimethylphenyl-substituted compound 891117-71-8 is not listed among the patent's exemplified compounds with reported activity data [2]. This absence means the compound cannot be quantitatively differentiated from or ranked against other 5-substituted analogs within the same scaffold class.

Patent Compound Activity Range
Class-level inference
891117-71-8: Not listed Exemplified analogs: IC50 18.6 nM – >2.9 µM
No direct ranking possible; procurement based on structural novelty.
Data from US11884682; identical assay conditions.
SAR analysis 2,5-disubstituted oxadiazole MIF inhibitor patent

Limited Physicochemical Characterization Enables Basic Differentiation from Non-Oxadiazole Heterocycles

The molecular weight of 891117-71-8 is 353.38 g/mol with a molecular formula of C19H19N3O4 [1]. In contrast, non-oxadiazole MIF inhibitors such as ISO-1 (MW 289.33) and 4-IPP (MW 223.23) are smaller and structurally unrelated [2]. The 1,3,4-oxadiazole ring provides distinct hydrogen-bond acceptor capacity and metabolic stability compared to isoxazole or triazole heterocycles commonly found in MIF inhibitor chemotypes. However, no experimental logP, solubility, or metabolic stability data specific to 891117-71-8 have been published. This level of characterization is insufficient for procurement decisions based on physicochemical differentiation but may inform preliminary selection for scaffold-hopping studies.

Physicochemical Comparison
Reported
MW 353.38 Da ISO-1: 289.33 Da; 4-IPP: 223.23 Da
Larger molecular size may influence target engagement; no experimental logP/solubility.
Calculated from molecular formula; no experimental profiling.
physicochemical properties drug-likeness oxadiazole scaffold

Validated Application Scenarios for 891117-71-8: Constrained by the Available Evidence Base


MIF Inhibitor Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion

891117-71-8 is most appropriately deployed in medicinal chemistry campaigns aiming to explore the MIF inhibitory pharmacophore beyond the substitution patterns disclosed in US11884682. The 2,5-dimethylphenyl group represents a sterically and electronically distinct substituent not characterized in the patent's activity tables [1]. Researchers should synthesize or procure 891117-71-8 alongside known active comparators (e.g., Compounds 5, 6, or 9) to generate the missing comparative MIF inhibition data. Procurement is scientifically justified only when the research objective explicitly includes characterizing the 2,5-dimethylphenyl contribution to MIF binding.

Chemical Probe Development for Purinergic Signaling and Immunomodulation Studies

Given the emerging role of ecto-NTPDases and MIF in purinergic signaling and cancer progression, oxadiazole derivatives are under investigation as potential immunomodulatory agents [1]. The 2,4-dimethoxybenzamide moiety has shown favorable interactions in molecular docking studies with NTPDase isoforms in related chemotypes [2]. 891117-71-8 could serve as a starting point for developing dual-target or selective probes, but only if accompanied by de novo in vitro profiling. Its procurement is warranted for hypothesis-driven academic research targeting novel oxadiazole-based immunomodulators.

Reference Standard for Analytical Method Development in Oxadiazole Chemistry

891117-71-8 can function as a reference standard for developing HPLC, LC-MS, or NMR analytical methods specific to 2,5-disubstituted-1,3,4-oxadiazoles bearing dimethoxybenzamide substituents. Its unique combination of the 2,5-dimethylphenyl oxadiazole and 2,4-dimethoxybenzamide motifs provides distinct spectroscopic signatures useful for method validation [1]. This application requires no biological activity data and is therefore immediately actionable based on the compound's confirmed identity and purity from reputable suppliers.

Application
Selection Property
Validation Focus
MIF inhibitor scaffold-hopping studies
2,5-dimethylphenyl oxadiazole scaffold
Generate comparative MIF IC50 data with patent-exemplified analogs
Purinergic signaling probe development
2,4-dimethoxybenzamide motif for NTPDase docking
De novo in vitro profiling against NTPDase isoforms
Oxadiazole analytical method development
Distinct spectroscopic signatures (2,5-dimethylphenyl + 2,4-dimethoxy)
HPLC/LC-MS/NMR method validation using pure compound
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